1-cyclopentyl-1H-1,3-benzodiazol-2-amine
Overview
Description
“1-cyclopentyl-1H-1,3-benzodiazol-2-amine” is a chemical compound with the CAS Number: 945021-20-5 . It has a molecular weight of 201.27 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-cyclopentyl-1H-benzimidazol-2-amine . The InChI code for this compound is 1S/C12H15N3/c13-12-14-10-7-3-4-8-11(10)15(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,13,14) .
Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . It is typically stored at room temperature .
Scientific Research Applications
Combinatorial Synthesis
1-Cyclopentyl-1H-1,3-benzodiazol-2-amine serves as a precursor in the combinatorial synthesis of various heterocyclic compounds. For instance, it participates in the three-component reaction with aldehydes and 1,3-dicarbonyl compounds under catalyst-free conditions to generate pyrazoloquinoline and pyrazoloacridine derivatives. This process results in compounds with high yields and regioselectivity, highlighting its utility in creating complex molecular architectures with potential biological activities (Chen et al., 2013).
Organocatalysis
In organocatalysis, derivatives of this compound, specifically trans-cyclohexanediamine benzimidazole derivatives, are used as hydrogen-bond catalysts for the electrophilic amination of cyclic 1,3-dicarbonyl compounds. This methodology achieves high yields and enantioselectivities under mild reaction conditions with minimal catalyst loading, demonstrating the compound's role in facilitating asymmetric synthesis (Trillo et al., 2014).
Antitumor Activity
The antitumor activity of this compound derivatives has been extensively studied. Novel 2-(4-aminophenyl)benzothiazoles derived from it exhibit highly selective and potent antitumor properties in both in vitro and in vivo models. The elucidation of their mechanism of action and the development of amino acid prodrugs to overcome solubility limitations signify its critical role in cancer therapy development (Bradshaw et al., 2002).
Antimicrobial and Cytotoxic Activity
The synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, incorporating this compound, showcases its application in generating compounds with antimicrobial and cytotoxic activities. These derivatives have shown good antibacterial activity and cytotoxicity against certain cancer cell lines, further expanding its utility in medicinal chemistry (Noolvi et al., 2014).
Microwave-Assisted Synthesis
Microwave technology has been applied to the rapid synthesis of substituted imidazoles using this compound derivatives. Employing silica-supported SbCl3 as an efficient catalyst under microwave irradiation, this method underscores the compound's adaptability in green chemistry protocols for the synthesis of heterocyclic compounds with potential pharmacological properties (Safari et al., 2014).
Catalyst-Free Synthesis of Benzothiazoles
A catalyst- and additive-free method for synthesizing 2-substituted benzothiazoles from aromatic and aliphatic amines, including this compound, has been developed. This environmentally friendly approach facilitates the synthesis of benzothiazoles through a one-pot reaction, highlighting the chemical's versatility in organic synthesis (Zhu et al., 2020).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
Properties
IUPAC Name |
1-cyclopentylbenzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-12-14-10-7-3-4-8-11(10)15(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVDWVRXWFQCQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286789 | |
Record name | 1-Cyclopentyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945021-20-5 | |
Record name | 1-Cyclopentyl-1H-benzimidazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945021-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopentyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopentyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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